COX-1 Inhibitory Potency: ~1,500-Fold Reduction vs. Ketoprofen in Human Whole Blood Assay
In a human whole blood assay measuring COX-1-mediated thromboxane B₂ (TXB₂) production, (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid exhibited an IC₅₀ of 3.05 × 10³ nM (3,050 nM), whereas ketoprofen inhibited COX-1 with an IC₅₀ of approximately 2 nM in human blood monocytes [1]. This represents an approximately 1,525-fold reduction in COX-1 inhibitory potency for the dimethyl-substituted analog [2]. A separate assay measuring COX-1 inhibition via TXB₂ production in human whole blood reported an IC₅₀ of >1.00 × 10⁵ nM (>100,000 nM) for the same compound, indicating even weaker COX-1 engagement under slightly different experimental conditions [3]. The structural basis for this potency loss is the addition of two methyl groups at the 2- and 4-positions of the benzoyl phenyl ring, which likely introduces steric hindrance within the COX-1 active site channel that is absent in the unsubstituted ketoprofen parent molecule.
| Evidence Dimension | COX-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.05 × 10³ nM (COX-1-mediated TXB₂ production in human whole blood); IC₅₀ > 1.00 × 10⁵ nM (alternative whole blood assay) |
| Comparator Or Baseline | Ketoprofen: IC₅₀ = 2 nM (COX-1 in LPS-stimulated human blood monocytes) |
| Quantified Difference | ~1,525-fold lower COX-1 potency for the target compound relative to ketoprofen (3,050 nM vs. 2 nM); >50,000-fold lower in the alternative assay |
| Conditions | Target compound: Human whole blood, TXB₂ production post-A23187 stimulation, measured by RIA (ChEMBL/Pfizer curated data). Ketoprofen: LPS-stimulated human blood monocytes. |
Why This Matters
This quantitative potency differential confirms that the dimethyl analog cannot serve as a functional substitute for ketoprofen in COX-1-mediated pharmacological studies, and any residual COX-1 inhibitory signal in impurity-containing ketoprofen batches would be overwhelmingly dominated by the parent drug rather than Impurity J.
- [1] BindingDB Entry BDBM50365166 (ChEMBL CHEMBL1950018). Affinity Data: IC₅₀ = 3.05E+3 nM. Assay: Inhibition of COX-1-mediated TXB₂ production in human whole blood after 15 min post A23187 stimulation by RIA. Target: Prostaglandin G/H synthase 1 (Human). Curated by Pfizer/ChEMBL. View Source
- [2] Adooq Bioscience / TargetMol. Ketoprofen (RP-19583) Datasheet. "IC₅₀ values of 2 nM and 26 nM for COX-1 and COX-2 in human blood monocytes, respectively." View Source
- [3] BindingDB Entry BDBM50365166: COX-1 Target (second assay). Affinity Data: IC₅₀ > 1.00E+5 nM. Assay: Inhibition of COX-1-mediated TXB2 production in human whole blood after 15 min post A23187 stimulation by RIA. Curated by Pfizer/ChEMBL. View Source
